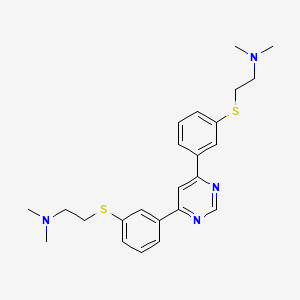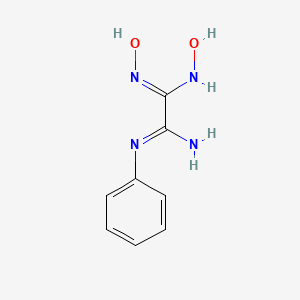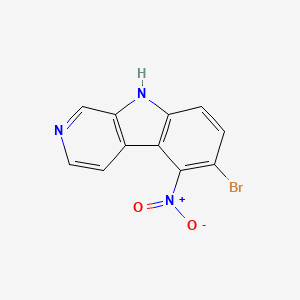
4,6-Bis(3'-((2''-(dimethylamino)ethyl)thio)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(3’-((2’‘-(dimethylamino)ethyl)thio)phenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two dimethylaminoethylthio groups attached to the phenyl rings at the 3’ positions, which are further connected to the pyrimidine core at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethylthio groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)thiobenzophenone: Similar in structure but with a different core.
Bis(2-(dimethylamino)ethyl) ether: Shares the dimethylaminoethyl group but differs in overall structure.
2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Another compound with dimethylaminoethyl groups but with a pyridine core
Uniqueness
4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine is unique due to its specific arrangement of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
129224-95-9 |
|---|---|
Molecular Formula |
C24H30N4S2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[3-[6-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H30N4S2/c1-27(2)11-13-29-21-9-5-7-19(15-21)23-17-24(26-18-25-23)20-8-6-10-22(16-20)30-14-12-28(3)4/h5-10,15-18H,11-14H2,1-4H3 |
InChI Key |
XEZHLGQOJOLQHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC=N2)C3=CC(=CC=C3)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)



![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)




![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)


